N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide is a complex organic compound with a molecular formula of C20H23N3O3 This compound is characterized by the presence of a biphenyl group, a hydroxamic acid moiety, and a heptanediamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide typically involves the following steps:
Formation of the Biphenyl Aldehyde: The synthesis begins with the preparation of 4-phenylbenzaldehyde through a Friedel-Crafts acylation reaction.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with heptanediamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the Schiff base.
Hydroxylation: The final step involves the hydroxylation of the Schiff base using hydroxylamine hydrochloride under basic conditions to yield N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and has implications in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter chromatin structure and gene expression, leading to various biological effects. The hydroxamic acid moiety plays a crucial role in chelating metal ions in the active site of HDACs, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide: This is an isomer with a different configuration around the double bond.
N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]hexanediamide: A similar compound with a shorter aliphatic chain.
Uniqueness
N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide is unique due to its specific configuration and the presence of a heptanediamide chain, which may confer distinct biological and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C20H23N3O3 |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15- |
InChI-Schlüssel |
AEIVDBATQVVQFS-QNGOZBTKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N\NC(=O)CCCCCC(=O)NO |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.